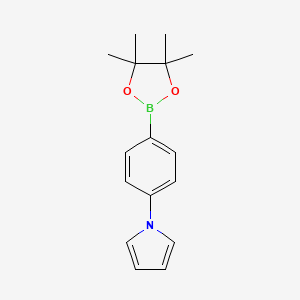

(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone, 97%

Descripción general

Descripción

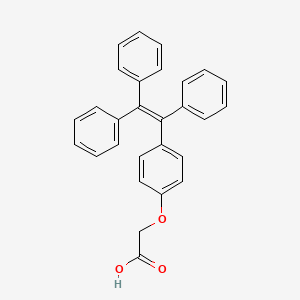

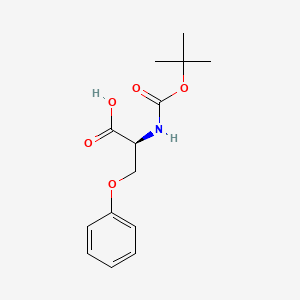

(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone, 97% (hereafter referred to as 2,4-DPMF) is a compound of interest to the scientific community due to its unique properties and potential applications. It is a naturally occurring ketone with a molecular weight of 270.27 g/mol and a melting point of 83-85°C. 2,4-DPMF has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In

Aplicaciones Científicas De Investigación

2,4-DPMF has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including the antifungal agent miconazole, the anti-inflammatory agent ibuprofen, and the anti-cancer agent doxorubicin. In addition, it has been used in the synthesis of biologically active molecules, such as the opioid agonist morphine and the anticonvulsant phenytoin. Furthermore, it has been used in the synthesis of a variety of other compounds, such as the anti-inflammatory agent indomethacin and the anti-ulcer agent cimetidine.

Mecanismo De Acción

The mechanism of action of 2,4-DPMF is not well understood. However, it is believed to act as a proton donor, which is necessary for the formation of a variety of compounds. Additionally, it has been suggested that it may act as an electron donor, which is necessary for the formation of a variety of compounds.

Biochemical and Physiological Effects

2,4-DPMF has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins and thromboxanes. Additionally, it has been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. Furthermore, it has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,4-DPMF has a number of advantages and limitations for lab experiments. One advantage of using 2,4-DPMF is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in organic solvents, which makes it easy to work with in the laboratory. However, one limitation of using 2,4-DPMF is that it is not very stable and can easily decompose in the presence of light and heat.

Direcciones Futuras

There are a number of potential future directions for the study of 2,4-DPMF. One potential direction is to further investigate its mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of biologically active molecules, such as opioids and anticonvulsants. Furthermore, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and inflammatory diseases. Finally, further research could be conducted to explore its potential applications in the development of new drugs and drug delivery systems.

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXIHUAUAFXEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)

![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)

![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)